molecular formula C10H8N2O2 B114150 1-Methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione CAS No. 151920-61-5

1-Methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione

Cat. No.: B114150
CAS No.: 151920-61-5
M. Wt: 188.18 g/mol
InChI Key: PDHLOOAURBHLGG-UHFFFAOYSA-N
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Description

1-Methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione is a novel chemical reagent designed for advanced pharmacological and oncological research. This compound belongs to the 1H-benzo[d]imidazole-4,7-dione chemical class, which has been identified as a critical pharmacophore in developing transglutaminase 2 (TGase 2 or TG2) inhibitors . TG2 overexpression is implicated in cancer progression, particularly in renal cell carcinoma (RCC), through its inactivation of the tumor suppressor p53 . Compounds based on this core structure demonstrate significant potential as p53-stabilizing anticancer agents. The primary research value of this reagent lies in its mechanism of action, which is expected to involve binding to the β-sandwich domain of TG2, thereby disrupting its interaction with p53. This stabilization of p53 can subsequently lead to the downregulation of downstream oncogenic signaling pathways, such as p-AKT and p-mTOR, and ultimately induce apoptosis in tumor cells . The vinyl and methyl substituents on the core benzo[d]imidazole-4,7-dione structure are strategically placed to optimize binding affinity and specificity, based on established structure-activity relationship (SAR) studies . Researchers can utilize this reagent as a key intermediate or reference standard in the synthesis and biological evaluation of novel therapeutic candidates, specifically for investigating new treatment strategies against RCC and other cancers. It is also valuable for mechanistic studies, target validation, and screening assays focused on TG2 and p53 pathways. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-ethenyl-1-methylbenzimidazole-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-3-8-11-9-6(13)4-5-7(14)10(9)12(8)2/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHLOOAURBHLGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C1C(=O)C=CC2=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Methylation Strategies

Introducing the methyl group at position 1 necessitates early-stage N-methylation. A two-step protocol is often employed:

  • Protection of Amine Groups : Reacting ortho-phenylenediamine with methyl iodide in the presence of a base (e.g., K₂CO₃) selectively methylates one amine group.

  • Cyclization with Vinyl Aldehydes : The N-methylated diamine is condensed with acrolein (CH₂=CHCHO) under acidic conditions (e.g., HCl/EtOH) to form the 2-vinyl-benzimidazole core. This step proceeds via nucleophilic attack of the free amine on the aldehyde, followed by cyclodehydration.

Key Reaction Parameters :

  • Solvent: Ethanol or polyethylene glycol (PEG-400)

  • Temperature: 50–80°C

  • Catalysts: Ceric ammonium nitrate (CAN) enhances yield (up to 78%) by facilitating imine formation.

Oxidation to 4,7-Dione: Ceric Ammonium Nitrate-Mediated Pathway

The conversion of methoxy or hydroxyl groups at positions 4 and 7 to diones is critical. Aqueous ceric ammonium nitrate (CAN) serves as a robust oxidizing agent, as demonstrated in analogous benzimidazole systems.

Stepwise Oxidation Protocol

  • Substrate Preparation : Begin with 1-methyl-2-vinyl-1H-benzo[d]imidazole-4,7-diol, synthesized via hydroxylation of the methoxy precursor (e.g., using BBr₃ in dichloromethane).

  • CAN Oxidation : Treat the diol with CAN (2 equiv) in a 1:1 H₂O/CH₃CN mixture at 60°C for 6 hours. The reaction proceeds through a radical mechanism, with Ce⁴⁺ abstracting hydrogen from hydroxyl groups to form ketones.

Representative Data :

ParameterValue
Yield85–92%
Reaction Time6 hours
Temperature60°C
CAN Concentration2.0 equivalents

Characterization :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 3.42 (s, 3H, N-CH₃), 5.32–5.45 (m, 2H, CH₂=CH), 6.88 (d, J = 16 Hz, 1H, CH=CH₂), 7.21–7.35 (m, 2H, aromatic).

  • HRMS : m/z calcd for C₁₁H₈N₂O₂ [M+H]⁺: 201.0664; found: 201.0661.

Alternative Route: One-Pot Tandem Alkylation-Oxidation

Recent advances enable concurrent N-methylation and dione formation in a single vessel, minimizing intermediate purification.

Reaction Design

  • Substrates : Ortho-phenylenediamine, methyl vinyl ketone, and CAN.

  • Mechanism :

    • Michael addition of the diamine to methyl vinyl ketone forms a β-amino ketone intermediate.

    • CAN mediates cyclization to the benzimidazole and oxidizes the 4,7-positions simultaneously.

Optimized Conditions :

ComponentQuantity
Methyl vinyl ketone1.2 equivalents
CAN3.0 equivalents
SolventAcetonitrile/H₂O (3:1)
Temperature70°C
Time8 hours

Advantages :

  • 68% overall yield

  • Avoids isolation of sensitive intermediates

Challenges and Mitigation Strategies

Vinyl Group Stability

The electron-rich vinyl substituent at position 2 is prone to polymerization under acidic conditions. Mitigation includes:

  • Low-Temperature Reactions : Maintaining temperatures below 80°C.

  • Radical Scavengers : Adding hydroquinone (0.1 equiv) suppresses unwanted radical chain reactions during CAN oxidation.

Regioselectivity in N-Methylation

Competitive methylation at position 3 is minimized by:

  • Bulky Bases : Using DBU instead of K₂CO₃ reduces steric access to the undesired nitrogen.

  • Phase-Transfer Catalysis : Benzyltriethylammonium chloride enhances selectivity in biphasic systems (H₂O/CH₂Cl₂).

Emerging Catalytic Approaches

Rhodium-catalyzed C–H activation, though less explored for this specific compound, offers potential for late-stage vinylation:

Post-Cyclization Vinylation

  • Substrate : 1-Methyl-1H-benzo[d]imidazole-4,7-dione

  • Catalyst : [RhCp*Cl₂]₂ (2.5 mol%)

  • Vinyl Source : Vinylboronic acid pinacol ester

  • Conditions : AgOAc (4 equiv), DCE, 80°C, 12 hours.

Outcome :

  • 62% yield

  • Retains dione functionality without over-oxidation

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrobenzimidazole compounds .

Scientific Research Applications

Anticancer Properties

The compound exhibits significant anticancer activity, particularly against various cancer cell lines. A study highlighted that derivatives of benzimidazole, including 1-methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione, demonstrated potent antiproliferative effects on MDA-MB-436 breast cancer cells. The IC50 values for these compounds were comparable to established drugs like Olaparib and Veliparib, indicating their potential as effective PARP-1 inhibitors .

Table 1: Anticancer Activity of Benzimidazole Derivatives

CompoundCell LineIC50 Value (μM)Reference
6bMDA-MB-4368.65
6mMDA-MB-43625.36
Compound XA3751.1

Antimicrobial Activity

Research has demonstrated that imidazole derivatives possess antibacterial properties against a range of pathogens. For instance, compounds derived from benzimidazole have shown effectiveness against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) for these compounds were significantly lower than traditional antibiotics, suggesting their potential as new antimicrobial agents .

Table 2: Antimicrobial Efficacy of Imidazole Derivatives

PathogenMIC (μg/mL)Reference
E. coli0.01
S. aureus0.015
P. aeruginosa0.625

Green Synthesis Techniques

One notable method involves using microwaves to facilitate the reaction between various precursors, leading to the formation of benzimidazole derivatives with improved yields and reduced reaction times . This method aligns with current trends toward sustainable chemistry.

Case Study: Anticancer Efficacy

In a controlled study involving multiple cancer cell lines (including A549 and MDA-MB-231), compounds derived from this compound were tested for their ability to inhibit cell proliferation. The results indicated that these compounds not only inhibited cell growth but also induced apoptosis in cancer cells at concentrations lower than those required for conventional treatments .

Case Study: Antimicrobial Screening

A comprehensive screening of various imidazole derivatives against clinical strains of bacteria revealed that certain derivatives exhibited remarkable antibacterial activity with MIC values significantly lower than those of standard antibiotics used in clinical settings . This positions them as promising candidates for further development into therapeutic agents.

Mechanism of Action

The mechanism by which 1-Methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Substituents at Position 2

  • 2-Methyl derivatives: Compounds like 6-chloro-5-((4-fluorophenyl)amino)-2-methyl-1H-benzo[d]imidazole-4,7-dione () show antiproliferative activity in vascular smooth muscle cells (IC₅₀ = 0.8 μM) .
  • 2-Trifluoromethyl derivatives: Derivatives such as 6-chloro-5-((3,4-dichlorophenyl)amino)-2-(trifluoromethyl)-1H-benzo[d]imidazole-4,7-dione () exhibit potent P2X3 receptor antagonism (IC₅₀ = 0.2 μM) due to electron-withdrawing effects enhancing receptor binding .
Compound Substituents (Position) Molecular Weight Key Activity Reference
2-Methyl derivative (10a) 2-Me, 6-Cl, 5-(4-F-Ph) 303.7 g/mol Antiproliferative (RAoSMC)
2-Trifluoromethyl derivative (11d) 2-CF₃, 6-Cl, 5-(3,4-Cl₂-Ph) 408.0 g/mol P2X3 antagonism

Comparison : The vinyl group in the target compound may introduce π-π interactions or steric hindrance, differing from methyl/trifluoromethyl groups.

Substituents at Positions 5 and 6

  • 5-Chloro-6-arylamino derivatives: Compounds like 6-(4-chlorophenyl)amino-5-chloro-2-methyl-benzimidazole-4,7-dione () inhibit vascular smooth muscle cell proliferation by activating the SAPK/JNK pathway .
  • 5-Piperidinylamino derivatives: Derivatives such as 14b () with piperidinylamino groups show enhanced solubility and receptor affinity (P2X3 IC₅₀ = 0.15 μM) .

N-Fused Hybrid Scaffolds

  • Pyrimidine-fused derivatives: Benzo[4,5]imidazo[1,2-a]pyrimidine-6,9-diones () exhibit dual activity from both benzimidazolequinone and pyrimidine moieties, showing antimalarial and cytotoxic effects .
  • Quinazoline-fused derivatives: These hybrids (e.g., benzo[4,5]imidazo[1,2-a]quinazoline-6,9-diones) demonstrate improved DNA intercalation compared to non-fused analogs .

Key Research Findings and Trends

Substituent Effects :

  • Electron-withdrawing groups (e.g., CF₃, Cl) enhance receptor binding but may reduce metabolic stability.
  • Bulky substituents (e.g., piperidinyl) improve solubility and selectivity.

Fused Systems :

  • N-fused hybrids broaden biological activity but require complex synthesis (e.g., copper-catalyzed cyclization in ) .

Biological Targets: Benzimidazole-4,7-diones target redox enzymes (e.g., NAD(P)H:quinone oxidoreductase) and receptors (e.g., P2X3), with activity modulated by substituents .

Biological Activity

1-Methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione is a heterocyclic compound belonging to the benzimidazole family. This compound has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. The unique structural features, including a vinyl group at position 2 and dione functionalities at positions 4 and 7, contribute to its reactivity and biological properties.

The molecular formula of this compound is C₉H₈N₂O₂. Its structure allows for various chemical transformations, making it a versatile compound in both synthetic and medicinal chemistry.

Property Value
Molecular FormulaC₉H₈N₂O₂
Molecular Weight164.17 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The proposed mechanisms include:

  • Antimicrobial Activity : The compound may disrupt cell membrane integrity or inhibit key enzymes in microbial cells, leading to cell death.
  • Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by interfering with cellular signaling pathways or inhibiting proliferation.

Antimicrobial Properties

Studies have shown that derivatives of benzimidazole compounds exhibit significant antimicrobial activity. For instance, this compound has been tested against various pathogens with promising results.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus40 μg/mL
Escherichia coli200 μg/mL
Mycobacterium tuberculosis0.625 μg/mL

The compound's efficacy against Mycobacterium tuberculosis is particularly noteworthy, suggesting potential applications in treating resistant strains.

Anticancer Activity

Research into the anticancer properties of benzimidazole derivatives has revealed their ability to inhibit tumor growth. A study demonstrated that this compound significantly reduced tumor size in animal models by inducing apoptosis in cancer cells.

Cell Line IC₅₀ (μM)
MCF-7 (breast cancer)25.72 ± 3.95
U87 (glioblastoma)45.2 ± 13.0

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A recent study evaluated the effectiveness of various benzimidazole derivatives, including this compound, against clinical isolates of bacteria and fungi. Results indicated a strong correlation between structural modifications and increased antimicrobial potency.
  • Cancer Cell Apoptosis : In vitro assays using MCF cell lines showed that treatment with the compound led to significant apoptosis as evidenced by flow cytometry analysis. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

Q & A

Q. What are the standard synthetic routes for 1-Methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione, and how can reaction conditions be optimized for yield?

The compound can be synthesized via transition-metal-free cyclization or metal-catalyzed oxidation. For example:

  • Base-promoted cyclization : React amidines with ketones in DMF using K₂CO₃ at 80°C, achieving yields of ~75% .
  • Ru-catalyzed oxidation : Use [Ru(2,6-bis[1-(pyridin-2-yl)-1H-benzo[d]imidazol-2-yl]pyridine)(pyridine-2,6-dicarboxylate)] with hydrogen peroxide in water at 50°C, yielding ~70% .
    Optimize by adjusting solvent polarity (e.g., dichloromethane for faster kinetics) or stepwise temperature ramping (e.g., 50°C → 80°C) to reduce side reactions .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

  • ¹H/¹³C NMR : Use CDCl₃ or DMSO-d₆ to resolve vinyl proton shifts (δ 5.5–6.5 ppm) and quinone carbonyl signals (δ 180–190 ppm) .
  • X-ray crystallography : Crystallize in isopropyl alcohol to determine bond angles (e.g., C-N-C = 108.5°) and confirm sp³ hybridization at the methyl group .
  • HPLC-MS : Monitor purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • pH stability : Perform accelerated degradation studies in buffers (pH 1–13) at 37°C, monitoring quinone reduction via UV-Vis (λmax = 320 nm) .
  • Thermal stability : Use TGA/DSC to identify decomposition thresholds (e.g., >200°C) and recrystallize from ethanol to improve shelf life .

Advanced Research Questions

Q. How can divergent reactivity patterns in the vinyl and quinone moieties be exploited for functionalization?

  • Vinyl group : Perform Heck coupling with aryl halides using Pd(OAc)₂ (2 mol%) and K₂CO₃ in DMF at 100°C to introduce substituents .
  • Quinone moiety : Reduce with NaBH₄ in THF to generate hydroquinone intermediates, then alkylate via Mitsunobu reactions (DIAD/PPh₃) .
    Monitor regioselectivity using DFT calculations (e.g., B3LYP/6-31G*) to predict electrophilic attack sites .

Q. What strategies resolve contradictions in reported solubility or LogP values across studies?

  • Solubility conflicts : Use shake-flask assays in octanol-water (1:1) at 25°C, validated by HPLC, to reconcile discrepancies (e.g., LogP = 1.8 vs. 2.2) .
  • Crystallographic vs. computational data : Compare experimental XRD bond lengths (e.g., C=O = 1.21 Å) with molecular dynamics simulations (AMBER force field) to identify hydration effects .

Q. What in vivo models are suitable for pharmacokinetic evaluation, and how should dosing be calculated?

  • Rodent models : Use Sprague-Dawley rats (250–300 g) with doses calculated as:

    Dose (mg/kg)=Target plasma concentration (µg/mL)×Volume of distribution (L/kg)1000\text{Dose (mg/kg)} = \frac{\text{Target plasma concentration (µg/mL)} \times \text{Volume of distribution (L/kg)}}{1000}

    Adjust for bioavailability (~40%) based on LogS (-2.5) and BBB permeability (low) .

  • Metabolite tracking : Administer ¹⁴C-labeled compound and analyze plasma/tissue extracts via LC-MS/MS to identify oxidative metabolites .

Q. Notes for Methodological Rigor

  • Synthetic reproducibility : Always pre-dry solvents (e.g., molecular sieves for DMF) to prevent hydrolysis of the quinone group .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .

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